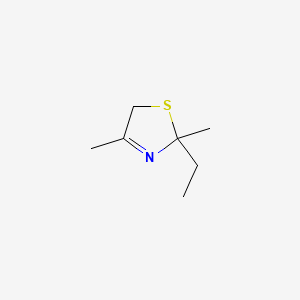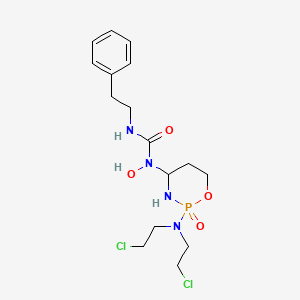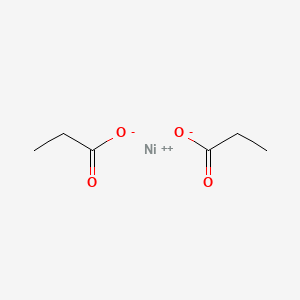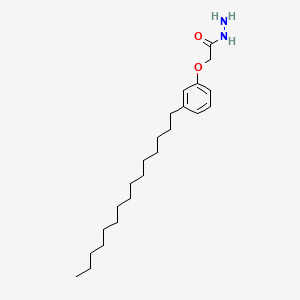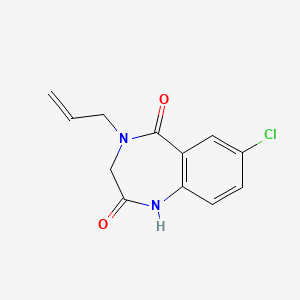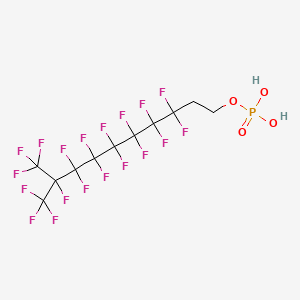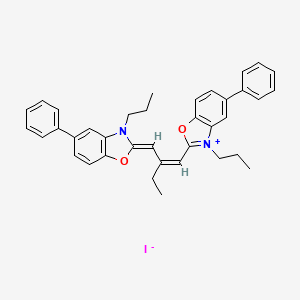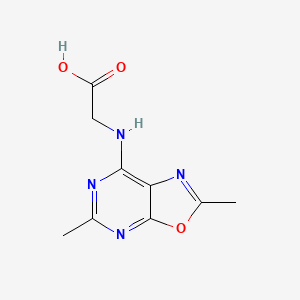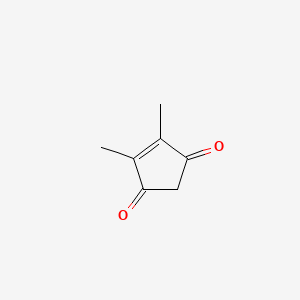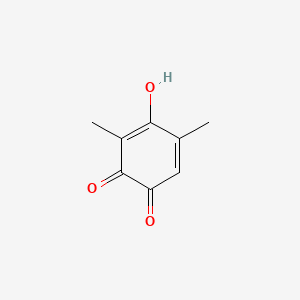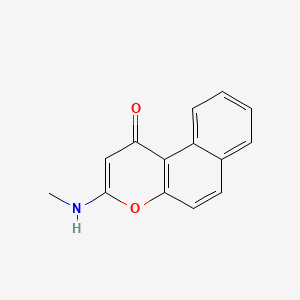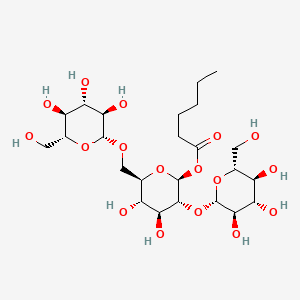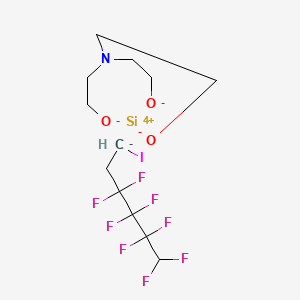
Silicon, ((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-, (TB-5-23)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-, (TB-5-23)- is a complex organosilicon compound Organosilicon compounds are widely used in various fields due to their unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- typically involves the reaction of silicon-based precursors with nitrilotris(ethanol) and octafluoro-1-iodohexyl reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The silicon center can be oxidized under specific conditions, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions may involve the conversion of the silicon center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands attached to the silicon are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions could produce a variety of organosilicon derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biology and medicine, organosilicon compounds are often investigated for their potential as drug delivery agents, imaging agents, and therapeutic compounds. The specific properties of this compound could make it suitable for such applications.
Industry
In industry, this compound could be used in the development of advanced materials, such as coatings, adhesives, and sealants. Its unique chemical properties may also make it valuable in the production of electronic components and other high-tech applications.
作用機序
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. In general, organosilicon compounds can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other organosilicon compounds with different substituents on the silicon center. Examples include:
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-, (TB-5-22)-
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-, (TB-5-24)-
Uniqueness
The uniqueness of Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- lies in its specific combination of ligands and substituents, which confer distinct chemical and physical properties. These properties can be leveraged for specialized applications in research and industry.
特性
CAS番号 |
135798-14-0 |
|---|---|
分子式 |
C12H16F8INO3Si |
分子量 |
529.24 g/mol |
IUPAC名 |
2-[bis(2-oxidoethyl)amino]ethanolate;1,1,2,2,3,3,4,4-octafluoro-6-iodohexane;silicon(4+) |
InChI |
InChI=1S/C6H4F8I.C6H12NO3.Si/c7-3(8)5(11,12)6(13,14)4(9,10)1-2-15;8-4-1-7(2-5-9)3-6-10;/h2-3H,1H2;1-6H2;/q-1;-3;+4 |
InChIキー |
MAMFDOMPALUPEC-UHFFFAOYSA-N |
正規SMILES |
C(C[O-])N(CC[O-])CC[O-].C([CH-]I)C(C(C(C(F)F)(F)F)(F)F)(F)F.[Si+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


